molecular formula C8H8FNO2 B13502549 Methyl2-(6-fluoropyridin-3-yl)acetate

Methyl2-(6-fluoropyridin-3-yl)acetate

Cat. No.: B13502549
M. Wt: 169.15 g/mol
InChI Key: KGXQCQKOQGHOPE-UHFFFAOYSA-N
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Description

Methyl 2-(6-fluoropyridin-3-yl)acetate is an organic compound with the molecular formula C8H8FNO2. It is a derivative of pyridine, a basic heterocyclic organic compound. The presence of a fluorine atom on the pyridine ring enhances its chemical properties, making it a valuable compound in various scientific research and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

Methyl 2-(6-fluoropyridin-3-yl)acetate can be synthesized through several methods. One common method involves the Suzuki–Miyaura coupling reaction, which is a palladium-catalyzed cross-coupling reaction between an aryl or vinyl boronic acid and an aryl or vinyl halide . The reaction typically requires a base, such as potassium carbonate, and is carried out in an organic solvent like tetrahydrofuran under an inert atmosphere .

Industrial Production Methods

In industrial settings, the production of Methyl 2-(6-fluoropyridin-3-yl)acetate often involves large-scale batch reactions using optimized conditions to maximize yield and purity. The use of continuous flow reactors is also explored to enhance efficiency and scalability .

Chemical Reactions Analysis

Types of Reactions

Methyl 2-(6-fluoropyridin-3-yl)acetate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Methyl 2-(6-fluoropyridin-3-yl)acetate has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.

    Industry: It is used in the production of agrochemicals and other specialty chemicals.

Mechanism of Action

The mechanism of action of Methyl 2-(6-fluoropyridin-3-yl)acetate involves its interaction with specific molecular targets. The fluorine atom enhances its binding affinity to certain enzymes or receptors, thereby modulating their activity. The exact pathways and targets depend on the specific application and are subjects of ongoing research .

Comparison with Similar Compounds

Similar Compounds

  • Methyl 2-(6-fluoropyridin-2-yl)acetate
  • Methyl 2-(6-chloropyridin-3-yl)acetate
  • Methyl 2-(6-bromopyridin-3-yl)acetate

Uniqueness

Methyl 2-(6-fluoropyridin-3-yl)acetate is unique due to the presence of the fluorine atom at the 6-position of the pyridine ring. This fluorine atom significantly influences its chemical reactivity and biological activity, making it distinct from its chloro and bromo analogs .

Properties

Molecular Formula

C8H8FNO2

Molecular Weight

169.15 g/mol

IUPAC Name

methyl 2-(6-fluoropyridin-3-yl)acetate

InChI

InChI=1S/C8H8FNO2/c1-12-8(11)4-6-2-3-7(9)10-5-6/h2-3,5H,4H2,1H3

InChI Key

KGXQCQKOQGHOPE-UHFFFAOYSA-N

Canonical SMILES

COC(=O)CC1=CN=C(C=C1)F

Origin of Product

United States

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